![molecular formula C10H9N3O2 B3045346 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1053164-76-3](/img/structure/B3045346.png)
5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves reactions such as silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . In one specific example, the coupling of compound 12 with a series of carboxylic acids afforded target compounds in the presence of 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and N,N-diisopropyl-ethylamine .Molecular Structure Analysis
The molecular structure of 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms . The exact structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensation with ketones and aldehydes, and oxidative cyclization . These reactions often result in the formation of pyrazoline intermediates, which can be further oxidized to yield a variety of pyrazole derivatives .Scientific Research Applications
Synthesis and Pharmacological Investigation
A study by Gokulan et al. (2012) synthesized a series of compounds using 5-amino-1-phenyl-1H-pyrazole-3-carboxylic acid and investigated their analgesic and anti-inflammatory activities. One particular compound showed significant analgesic and anti-inflammatory effects with mild ulcerogenic potential, suggesting potential for clinical use in these areas (Gokulan et al., 2012).
Structural and Spectral Investigations
Viveka et al. (2016) conducted experimental and theoretical studies on a derivative of pyrazole-4-carboxylic acid, focusing on the molecular structure, spectral data, and thermo gravimetric analysis. This research provides insight into the physical and chemical properties of compounds derived from pyrazole carboxylic acids (Viveka et al., 2016).
Antiglaucoma Activity
A 2010 study by Kasımoğulları et al. synthesized pyrazole carboxylic acid derivatives and evaluated their effects on carbonic anhydrase isoenzymes, showing potential in antiglaucoma applications (Kasımoğulları et al., 2010).
Molecular Structure Analysis
Zia-ur-Rehman et al. (2008) examined the molecular structure of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighting its planar conformation and hydrogen bonding, which could be crucial in understanding its interactions in various applications (Zia-ur-Rehman et al., 2008).
Antibacterial Screening
Maqbool et al. (2014) explored the synthesis of pyrazolo[3,4-b]pyridine-4-carboxylic acids starting from 5-amino-3-methyl-1-phenyl-1H-pyrazole, examining their antibacterial activities. Some compounds exhibited significant antibacterial properties, suggesting their potential in developing new antibacterial agents (Maqbool et al., 2014).
Carbonic Anhydrase Inhibition
Bülbül et al. (2008) studied pyrazole carboxylic acid amides, focusing on their inhibitory effects on carbonic anhydrase isoenzymes. The compounds showed potent inhibition, which is significant for applications in medicinal chemistry (Bülbül et al., 2008).
Ligand Synthesis for Medicinal Chemistry
Dalinger et al. (2020) focused on synthesizing novel ligands based on 1H-pyrazole-3(5)-carboxylic acids. These ligands can be used in medicinal chemistry and metal complex catalysis, demonstrating the versatility of pyrazole carboxylic acid derivatives in creating polychelated ligands (Dalinger et al., 2020).
Auxin Activities and Antiblastic Properties
Yue et al. (2010) synthesized and evaluated the auxin activities and antiblastic properties of acylamides with substituted 1H-pyrazole-5-formic acid. While the auxin activities were not high, a few compounds showed antiblastic properties to wheat germ (Yue et al., 2010).
Inhibitory Effects on Human Carbonic Anhydrase Isoenzymes
Kasımoğulları et al. (2009) synthesized pyrazole carboxylic acid amides and studied their inhibitory effects on human carbonic anhydrase isoenzymes. Their findings suggest the potential of these compounds in developing inhibitors for specific isoenzymes (Kasımoğulları et al., 2009).
Heterocyclic Synthesis Using 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
El‐Mekabaty (2014) presented a comprehensive review of the synthesis methods and chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, highlighting its role as a building block for synthesizing various pharmacologically interesting heterocyclic compounds (El‐Mekabaty, 2014).
Synthesis and Antibacterial Activity of Derivatives
Akbas et al. (2005) synthesized new 1H-pyrazole-3-carboxylic acid derivatives and evaluated their antibacterial activities against various bacteria, highlighting the potential of these derivatives as antibacterial agents (Akbas et al., 2005).
Mechanism of Action
While the specific mechanism of action of 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is not clear, a molecular simulation study of a related compound suggested that it binds to its target in a highly efficient manner, making two direct hydrogen bonds with specific residues in the target’s backbone .
Future Directions
Pyrazole derivatives, including 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid, are of significant interest in various fields of science due to their diverse and valuable synthetic, biological, and photophysical properties . Future research may focus on developing new synthetic methods and exploring new applications for these compounds .
properties
IUPAC Name |
5-amino-1-phenylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9-6-8(10(14)15)12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUMWCTZFHYCJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633069 | |
Record name | 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1053164-76-3 | |
Record name | 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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